molecular formula C19H20ClN3O4S B2483021 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 1025588-81-1

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B2483021
CAS No.: 1025588-81-1
M. Wt: 421.9
InChI Key: PTEJQPYIPWNLBO-QPJJXVBHSA-N
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Description

1-(4-Chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 1025588-81-1) is a high-purity chemical compound supplied for research applications. This reagent features a unique molecular structure combining a sulfonamide group, a chloro-nitrobenzene moiety, and a piperazine ring linked to a trans-cinnamyl group. With a molecular formula of C19H20ClN3O4S and a molecular weight of 421.90 g/mol, this compound is characterized by its specific stereochemistry, containing an (E)-configured alkene group . The integration of sulfonamide functionality with aromatic nitro groups in this molecular architecture is of significant interest in medicinal chemistry research, as both motifs are known to contribute to diverse pharmacological activities . Sulfonamide derivatives have demonstrated a wide spectrum of biological activities and have been extensively studied for their potential in developing anticancer, antimicrobial, and enzyme inhibitory agents . Similarly, nitroaromatic compounds represent an important class in modern chemotherapy, with several derivatives serving as prodrugs activated by nitroreductase enzymes . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for biological screening. The product is provided with a guaranteed purity of >90% and is available in various quantities to support research needs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-17-8-9-19(18(15-17)23(24)25)28(26,27)22-13-11-21(12-14-22)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJQPYIPWNLBO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonylation: Introduction of a sulfonyl group.

    Piperazine Derivatization: Coupling of the sulfonylated benzene derivative with piperazine.

    Alkylation: Introduction of the phenylprop-2-en-1-yl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation to form different products.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

Scientific Research Applications

Inhibition of Enzymes

The compound has shown promise as an inhibitor of specific enzymes, particularly histone deacetylases (HDACs). Inhibition of HDACs is a crucial strategy in cancer therapy, as these enzymes play a role in the regulation of gene expression associated with tumorigenesis. Studies have demonstrated that derivatives of this compound can effectively inhibit HDAC activity, leading to induced apoptosis in cancer cells .

Antitumor Activity

Research indicates that 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine exhibits antitumor properties. It has been tested in various cancer models, showing efficacy in reducing tumor growth and enhancing the effects of other chemotherapeutic agents. The mechanism involves modulation of cell cycle progression and induction of cell death pathways .

Neurological Applications

This compound has been investigated for its potential neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells . Its ability to cross the blood-brain barrier enhances its suitability for neurological applications.

Chemical Probes

As a chemical probe, this compound can be utilized to study biological processes involving piperazine derivatives. Researchers employ it to elucidate mechanisms of action in various biological pathways, providing insights into drug design and development .

Structure-Activity Relationship Studies

The compound serves as a foundational structure for synthesizing analogs to explore structure-activity relationships (SAR). By modifying different parts of the molecule, researchers can identify key functional groups that enhance or diminish biological activity, aiding in the optimization of therapeutic agents .

Data Tables

Application Area Description References
Enzyme InhibitionEffective HDAC inhibitor; potential for cancer therapy
Antitumor ActivityReduces tumor growth; enhances chemotherapy effects
Neurological ApplicationsNeuroprotective effects; reduces oxidative stress
Chemical ProbesUsed to study biological processes involving piperazine
Structure-Activity StudiesFoundation for synthesizing analogs for SAR studies

Case Study 1: Antitumor Efficacy

In a study published in 2017, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: HDAC Inhibition

A recent investigation highlighted the compound's role as an HDAC inhibitor, demonstrating its ability to induce histone acetylation and subsequently alter gene expression profiles associated with tumor suppression. This study provides a compelling argument for its use in combination therapies for more effective cancer treatment strategies .

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

While direct data on the target compound are unavailable, analogs provide insights into substituent effects:

Solubility and Stability

  • Nitro groups (e.g., in 3-nitrophenyl derivatives) reduce solubility in polar solvents but enhance thermal stability due to strong intermolecular interactions .
  • Sulfonyl groups (e.g., in flunarizine derivatives) improve crystallinity and metabolic stability compared to benzoyl or ether-linked substituents .

Spectroscopic Data

  • Cinnamyl-containing compounds : ¹H-NMR typically shows doublet peaks for the trans-alkene protons (δ 6.3–6.8 ppm) and aromatic protons (δ 7.2–7.6 ppm) .
  • Nitrobenzenesulfonyl derivatives: IR spectra exhibit strong S=O stretching (1350–1150 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

Antibacterial Activity

  • Cinnamyl-piperazine derivatives (e.g., (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine) show broad-spectrum activity against Gram-positive and Gram-negative bacteria (MIC: 2–16 µg/mL) .
  • Nitro groups enhance antibacterial potency by facilitating electron-deficient interactions with bacterial enzymes .

Calcium Channel Blocking

  • Flunarizine, a structural analog, inhibits T/L-type calcium channels (IC₅₀: 10–50 nM) and is used for migraine prophylaxis .
  • The target compound’s sulfonyl group may alter calcium channel affinity compared to flunarizine’s bis(4-fluorophenyl)methyl group .

Receptor Binding

  • HBK derivatives with phenoxypropyl substituents exhibit high dopamine D2 receptor affinity (Kᵢ: 15–30 nM), while methoxy groups enhance selectivity .
  • Cinnamyl groups in the target compound may confer dual activity (antibacterial and neurological) depending on substitution patterns .

Biological Activity

1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H20ClN3O4S\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation. The sulfonyl group and the nitro substituent play crucial roles in modulating its interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)13.3Science.gov
HeLa (Cervical)15.0ResearchGate
A549 (Lung)12.5Science.gov

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms by which similar structures exert their effects.

  • Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives with similar functional groups exhibited potent antiproliferative activity through the inhibition of protein kinases involved in cell cycle regulation. The structure-activity relationship (SAR) indicated that modifications at the piperazine ring significantly influenced potency and selectivity towards cancer cell lines .
  • Inhibitory Effects on Tumor Growth : In vivo studies using xenograft models showed that compounds with structural similarities to this compound effectively reduced tumor size by inducing apoptosis in cancer cells, supporting their potential as therapeutic agents .

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